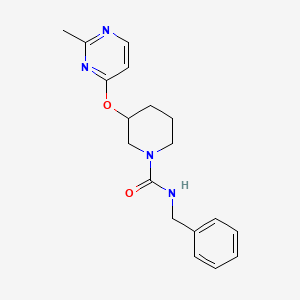

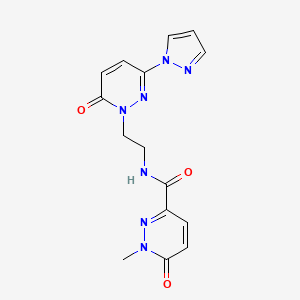

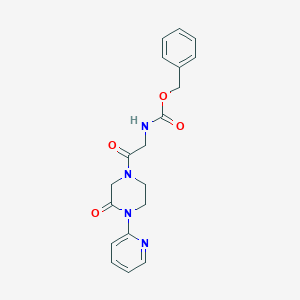

N-benzyl-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

In the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs), a series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by single-crystal X-ray crystallographic studies . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .科学的研究の応用

HIV-1 Reverse Transcriptase Inhibitors N-benzyl-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide derivatives have been explored as potent inhibitors against HIV-1 reverse transcriptase. These compounds, including variants like N-phenyl piperidine analogs, exhibit significant effectiveness against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. The structural design of these inhibitors is centered around enhancing their antiviral potency and combating drug resistance (Tang et al., 2010).

Antibacterial Activity Compounds featuring the N-benzyl-piperidine carboxamide structure have demonstrated promising antibacterial properties. A study focused on synthesizing novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, which showed notable antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro. The synthetic approach employed is noted for its eco-friendliness and high yield, making it a viable pathway for developing new antibacterial agents (Pouramiri et al., 2017).

Antipsychotic Agent Development The potential of N-benzyl-piperidine carboxamides as antipsychotic agents has been investigated. Research on various heterocyclic carboxamides has revealed some compounds with notable in vivo antipsychotic activities. These compounds were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating promising results in behavioral models predictive of antipsychotic activity (Norman et al., 1996).

Antimyotonic Agents In the search for effective antimyotonic agents, certain N-benzyl-piperidine carboxamide derivatives have shown significant potency as skeletal muscle sodium channel blockers. These compounds, designed as analogs of tocainide, demonstrate enhanced potency and use-dependent block, making them potential candidates for treating myotonic disorders (Catalano et al., 2008).

Acetylcholinesterase Inhibition Some 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly ones with bulky moieties and specific group substitutions, have shown immense potential as inhibitors of acetylcholinesterase, with applications in treating dementia-related conditions (Sugimoto et al., 1990).

作用機序

Target of Action

The primary target of N-benzyl-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner . The compound has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of PKB by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Safety and Hazards

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

特性

IUPAC Name |

N-benzyl-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-14-19-10-9-17(21-14)24-16-8-5-11-22(13-16)18(23)20-12-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZDDTDSXYIJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2476447.png)

![N-(2-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2476448.png)

![methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2476450.png)

![[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B2476454.png)

![6-Pyrazol-1-yl-2-[[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2476461.png)